5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine
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Overview
Description
5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine is a chemical compound with the molecular formula C13H19N. It is a derivative of pyridine, characterized by a bicyclic structure where a pyridine ring is fused with a decahydrocyclodecane ring. This compound is achiral and has a molecular weight of 189.2967 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of cyclodeca[b]pyridine derivatives using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: It can be further reduced to more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclodeca[b]pyridine: The parent compound without hydrogenation.
Decahydroquinoline: A similar bicyclic structure but with a quinoline ring.
Octahydroisoquinoline: Another bicyclic compound with an isoquinoline ring.
Uniqueness
5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable in various synthetic and research applications.
Properties
CAS No. |
85237-72-5 |
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Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
5,6,7,8,9,10,11,12-octahydrocyclodeca[b]pyridine |
InChI |
InChI=1S/C13H19N/c1-2-4-6-10-13-12(8-5-3-1)9-7-11-14-13/h7,9,11H,1-6,8,10H2 |
InChI Key |
BHNLTTSWHMADPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2=C(CCC1)C=CC=N2 |
Origin of Product |
United States |
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